2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
- This compound has been studied for its potential antioxidant and anticancer activities. It is part of a series of novel derivatives showing significant pharmaceutical importance in medicinal chemistry, particularly for its effects against cancer cell lines like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Antiproliferative Activity
- Research has explored the antiproliferative activity of similar derivatives, emphasizing their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structural and Theoretical Analysis
- Detailed structural analysis and density functional theory calculations have been performed on related compounds, providing insights into the intermolecular interactions and energy frameworks significant in medicinal chemistry (Sallam et al., 2021).
Antiviral Activity
- Some derivatives have demonstrated promising antiviral activity, notably against the hepatitis-A virus, indicating potential therapeutic applications in virology (Shamroukh & Ali, 2008).
Antimicrobial Activity
- The compound and its derivatives have also been investigated for their antimicrobial properties, showing effectiveness against various microbial strains, which is important in addressing antibiotic resistance (El‐Kazak & Ibrahim, 2013).
Synthetic Methodology
- Research into efficient synthetic methodologies for producing these derivatives provides a foundational basis for further pharmaceutical development and application (Lashmanova et al., 2019).
Antibacterial and Antifungal Agents
- The compound's potential as antibacterial and antifungal agents has been a topic of interest, with studies indicating significant efficacy in this area (Helal et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine derivatives, have been utilized as electron acceptors in thermally activated delayed fluorescence emitters .
Mode of Action
Compounds with similar structures have been shown to exhibit thermally activated delayed fluorescence (tadf) activities . TADF is a process where both singlet and triplet excitons are utilized for light emission . This is achieved by up-conversion of a triplet exciton into a singlet state via a reverse intersystem crossing (RISC) process .
Biochemical Pathways
Compounds with similar structures have been shown to affect the pathways related to light emission in organic light-emitting diodes (oleds) .
Result of Action
Compounds with similar structures have been shown to enhance the luminescence efficiency and stability of solution-processed oleds .
Action Environment
Compounds with similar structures have been shown to exhibit remarkable thermal stabilities .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-16(32-19-10-8-18(30-2)9-11-19)23(29)24-14-15-31-21-13-12-20-25-26-22(28(20)27-21)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMDSHKZGOIZOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1)OC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.